9-Benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)-9H-purine

Description

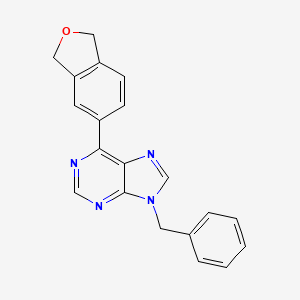

9-Benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)-9H-purine is a purine derivative featuring a benzyl group at the N9 position and a 1,3-dihydro-2-benzofuran substituent at the C6 position. The benzofuran moiety introduces a fused bicyclic structure, enhancing steric and electronic interactions, which may influence biological activity and pharmacokinetic properties.

Properties

CAS No. |

528570-65-2 |

|---|---|

Molecular Formula |

C20H16N4O |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

9-benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)purine |

InChI |

InChI=1S/C20H16N4O/c1-2-4-14(5-3-1)9-24-13-23-19-18(21-12-22-20(19)24)15-6-7-16-10-25-11-17(16)8-15/h1-8,12-13H,9-11H2 |

InChI Key |

WJMFFSKANOMTSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Cyclization

Recent advances in transition metal catalysis offer efficient routes to dihydrobenzofurans. For example, rhodium-catalyzed [3 + 2] cycloadditions between phenols and alkenes enable the construction of the dihydrobenzofuran core under mild conditions. A representative protocol involves:

Acid-Mediated Cyclization

Traditional acid-catalyzed cyclization remains a robust method. For instance, treatment of 2-(2-methoxyaryl)-1-arylethanones with hydroiodic acid in acetic acid induces demethylation and cyclization to form 2-aryl-dihydrobenzofurans. Modifications to this method could adapt it for synthesizing the 5-substituted variant required here.

Functionalization of the Purine Core

Benzylation at Position 9

The introduction of the benzyl group at position 9 is typically achieved via alkylation of purine bases. A standard procedure involves:

Halogenation at Position 6

Chlorination or bromination at position 6 is critical for subsequent coupling. Phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline efficiently converts purine hydroxyl groups to chlorides.

Coupling Strategies for Fragment Assembly

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed Suzuki coupling between a boronic acid-functionalized dihydrobenzofuran and 6-chloro-9-benzylpurine is plausible. Key parameters include:

Nucleophilic Aromatic Substitution

Direct displacement of the purine’s chloride by a dihydrobenzofuran-derived nucleophile (e.g., lithium or Grignard reagent) may be feasible under strongly basic conditions. However, steric hindrance at position 6 could limit efficiency.

Optimization Challenges and Solutions

Regioselectivity in Purine Functionalization

Competing reactions at positions 2, 6, and 8 of the purine ring necessitate protective strategies. Temporary protection of N-7 or N-9 with tert-butoxycarbonyl (Boc) groups can enhance selectivity during benzylation.

Stability of the Dihydrobenzofuran Ring

The dihydrobenzofuran’s ether linkage is susceptible to acid-catalyzed ring-opening. Employing mild, non-acidic coupling conditions (e.g., palladium catalysis) mitigates this risk.

Analytical Characterization

Successful synthesis requires rigorous validation via:

- ¹H NMR : Key signals include aromatic protons of the benzyl group (δ 7.2–7.4 ppm) and dihydrobenzofuran’s methylene protons (δ 3.8–4.2 ppm).

- MS (ESI+) : Expected [M+H]⁺ at m/z 429.1.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or dihydroisobenzofuran moieties.

Reduction: Reduction reactions could target the purine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or dihydroisobenzofuran groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Enzyme Inhibition: Potential use as an inhibitor of purine-related enzymes, which could be relevant in studying metabolic pathways.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting diseases related to purine metabolism.

Industry

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in purine metabolism, potentially inhibiting their activity. The molecular targets could include enzymes like xanthine oxidase or adenosine deaminase, and pathways related to nucleotide synthesis and degradation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., dimethylamino): Enhance antiviral activity against rhinovirus . Aromatic/Heteroaromatic Groups (e.g., 2-furyl, benzofuran): Improve binding to microbial targets (e.g., Mycobacterium tuberculosis) via π-π interactions . Sulfur-Containing Groups (e.g., benzylsulfanyl): Increase antithyroid activity by forming charge-transfer complexes with iodine .

Key Observations:

- Pd Catalysis : Pd(OAc)₂ enables efficient C–H activation for aryl functionalization at the C6 position, achieving >90% yields under optimized conditions .

- Nucleophilic Substitution : Alkylation or sulfanylation at C6 often requires cesium carbonate and phase-transfer catalysts (e.g., TBAI) in polar aprotic solvents like DMF .

Pharmacokinetic and Toxicity Profiles

- Antiviral Derivatives: 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (IC50 = 0.08 µM) showed low cytotoxicity in mammalian cells, attributed to reduced off-target interactions .

- Antithyroid Derivatives : 6-(Benzylsulfanyl)-9H-purine exhibited fewer side effects compared to methimazole due to SH group blockage, enhancing therapeutic safety .

- Anti-TB Derivatives : 2-Furyl-substituted purines demonstrated macrophage-penetrating ability, critical for intracellular pathogen targeting .

Biological Activity

9-Benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further research into its pharmacological properties.

Chemical Structure

The compound features a purine core substituted with a benzyl group and a benzofuran moiety, which may contribute to its biological effects. The structural formula can be represented as:

Anticancer Activity

Research has indicated that purine derivatives exhibit cytotoxic effects against various cancer cell lines. A study focusing on similar compounds found that modifications on the purine ring can enhance cytotoxicity. The presence of the benzofuran group in this compound might provide additional interactions with cellular targets involved in cancer progression.

Table 1: Cytotoxicity of Purine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF-7 | 15 |

| This compound | A549 | TBD |

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored. Similar benzofuran derivatives have shown activity against Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial DNA synthesis or enzyme inhibition.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 64 µg/mL |

| This compound | TBD | TBD |

The proposed mechanisms of action for purine derivatives generally include:

- Inhibition of Enzymatic Activity : Many purines act as enzyme inhibitors, particularly in pathways involving nucleic acid synthesis.

- Interference with Cell Signaling : The benzofuran component may interact with signaling pathways, modulating cellular responses to stress or growth factors.

Case Studies

A recent study investigated the biological profile of similar compounds and highlighted the importance of structural modifications in enhancing therapeutic efficacy. The findings suggested that the incorporation of a benzofuran moiety could significantly improve the selectivity and potency of purine derivatives against specific cancer types.

Case Study Example:

In vitro studies demonstrated that a related compound with a similar structure exhibited significant apoptosis in cancer cells through the activation of caspase pathways, indicating a potential pathway for therapeutic action.

Q & A

Basic: What are the common synthetic routes for 9-Benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)-9H-purine?

Answer:

The synthesis typically involves halogenation of xanthine or adenine derivatives followed by benzylation and cross-coupling reactions. Key steps include:

- Dihalopurine preparation : Xanthine reacts with pyrophosphoryl chloride (POCl₃) at 165°C for 19 hours to form 2,6-dichloropurine .

- Benzylation : The dichloropurine intermediate is treated with benzyl chloride in dried DMF under nitrogen, with potassium carbonate as a base. This step produces a mixture of 9-benzyl and 7-benzyl isomers, which are separated via column chromatography (ethyl acetate/acetone/hexane mobile phase) .

- Cross-coupling : A palladium-catalyzed Stille coupling (e.g., using tributylstannylfuran) introduces the benzofuran moiety. Reaction conditions include heating at 50°C in DMF for 3 days under nitrogen .

Advanced: How can regioselectivity challenges during alkylation of dihalopurines be addressed?

Answer:

Regioselectivity in benzylation is influenced by steric and electronic factors. Strategies include:

- Controlled reaction conditions : Slow addition of benzyl chloride at room temperature to favor 9-benzyl isomer formation .

- Chromatographic separation : Use of a tailored mobile phase (ethyl acetate/acetone/hexane, 1.5:3:10) to resolve 9-benzyl and 7-benzyl isomers .

- Computational modeling : Predicting electron density distribution at purine positions (N9 vs. N7) to guide reagent selection .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm benzyl and benzofuran substituents by characteristic aromatic proton shifts (δ 7.2–8.1 ppm) and coupling patterns .

- X-ray crystallography : Single-crystal studies (e.g., Acta Crystallographica reports) resolve bond lengths and angles, confirming the purine core and substituent orientation. For example, C–N bond lengths in the purine ring typically range from 1.32–1.38 Å .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 385.142) .

Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for this compound?

Answer:

Optimization strategies include:

- Catalyst selection : Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) enhances coupling efficiency with stannane reagents .

- Solvent and temperature : DMF at 50°C balances reaction rate and side-product minimization. Prolonged heating (>72 hours) may degrade sensitive intermediates .

- Additives : Potassium fluoride (KF) in methanol quenches tin byproducts post-coupling, simplifying purification .

Basic: What biological activities are reported for 9-benzylpurine derivatives?

Answer:

- Anticancer potential : Structural analogs (e.g., 2-amino-6-benzylpurine) inhibit kinase activity by mimicking ATP binding .

- Antiviral activity : Derivatives with electron-withdrawing substituents (e.g., chloro or nitro groups) show efficacy against RNA viruses in vitro .

- Neurological effects : Benzylpurines modulate adenosine receptors, suggesting applications in epilepsy or neuroinflammation models .

Advanced: How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HeLa or HepG2) and protocols (e.g., MTT assay) to reduce variability .

- Metabolic stability testing : Evaluate compound stability in serum (e.g., t½ in fetal bovine serum) to account for degradation differences .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzofuran vs. methoxyphenyl) to isolate critical pharmacophores .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 1:3 to 1:6) separates isomers and byproducts .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>98% by HPLC) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Advanced: What computational tools predict the compound’s reactivity or binding modes?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., Aurora kinases) using crystal structures from the PDB .

- MD simulations (GROMACS) : Models ligand-protein stability over time (e.g., RMSD <2 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.